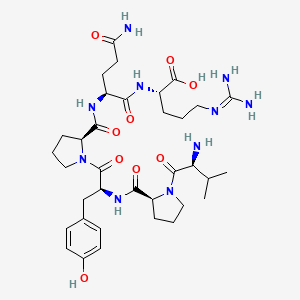
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production also requires rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反应分析
Types of Reactions
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.
科学研究应用
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine may have several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine would depend on its specific interactions with molecular targets. Typically, peptides can bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-L-ornithine: Lacks the diaminomethylidene group.
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-L-lysine: Contains lysine instead of ornithine.
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-L-arginine: Contains arginine instead of ornithine.
Uniqueness
The presence of the diaminomethylidene group in L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine may confer unique properties, such as enhanced binding affinity or specificity for certain molecular targets, compared to similar peptides.
属性
CAS 编号 |
918424-36-9 |
|---|---|
分子式 |
C35H54N10O9 |
分子量 |
758.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H54N10O9/c1-19(2)28(37)33(52)45-17-5-8-26(45)31(50)43-24(18-20-9-11-21(46)12-10-20)32(51)44-16-4-7-25(44)30(49)41-22(13-14-27(36)47)29(48)42-23(34(53)54)6-3-15-40-35(38)39/h9-12,19,22-26,28,46H,3-8,13-18,37H2,1-2H3,(H2,36,47)(H,41,49)(H,42,48)(H,43,50)(H,53,54)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1 |
InChI 键 |
ZGGUWVNIWJLAKR-BIVGDOEESA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


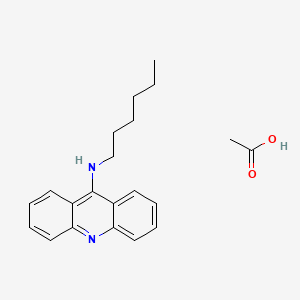
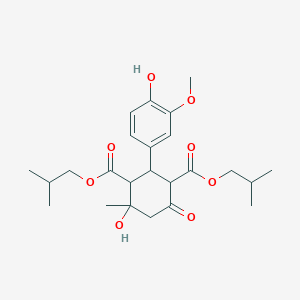
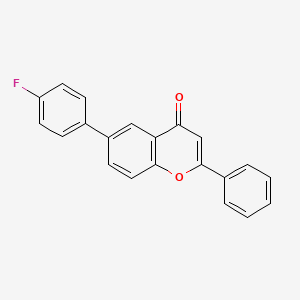
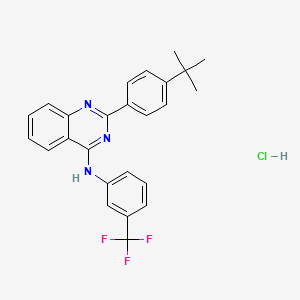
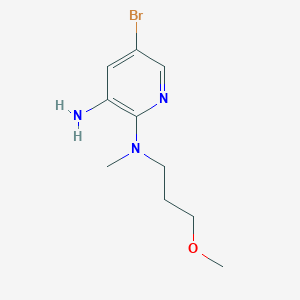
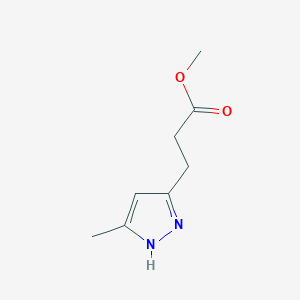
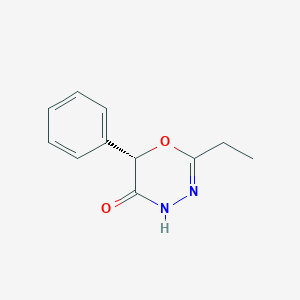
![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)
![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)
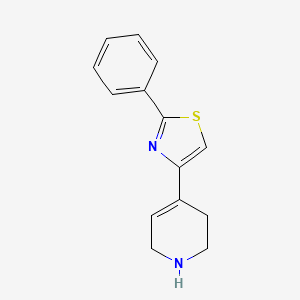
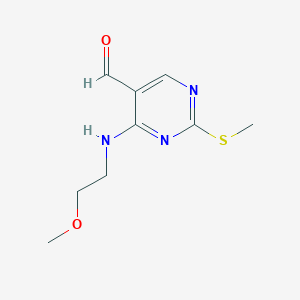
![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)
![6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12630106.png)
